Virol A

Description

Contextualization of Virol A within Contemporary Chemical Biology Research

This compound's intricate polyacetylene structure, a motif found in various natural products with diverse biological profiles, positions it within the broader field of chemical biology. Research in this area seeks to understand biological processes at the molecular level using chemical tools and principles. Investigating compounds like this compound contributes to understanding the biosynthesis of complex natural products, their interactions with biological targets, and their potential effects on cellular pathways. The study of this compound, particularly its interaction with neurological targets, exemplifies how the characterization of natural compounds can illuminate aspects of neurochemistry and toxicology nih.gov.

Historical Trajectory and Initial Academic Investigations of this compound

The historical trajectory of research into this compound is closely tied to investigations into the toxicity of Cicuta virosa. Water hemlock has long been recognized for its potent neurotoxic effects, attributed to the presence of polyacetylenes. Early academic investigations likely focused on the isolation and structural elucidation of the toxic components within this plant. The identification and characterization of this compound, alongside related compounds such as virol B and virol C, were crucial steps in pinpointing the specific molecules responsible for the plant's poisonous properties ontosight.aiuni.luuni.lulipidmaps.org. Initial studies aimed to understand the chemical nature of these toxins and their primary biological impacts.

Articulation of Key Research Questions and Objectives for this compound Studies

Current and future research on this compound is driven by several key questions and objectives. A primary objective is to fully elucidate the molecular mechanisms underlying its observed biological activities, particularly its neurotoxic effects. This involves identifying the specific protein targets it interacts with and the downstream cellular events that result from these interactions. Another important area of research concerns the biosynthesis of this compound in Cicuta virosa, seeking to understand the enzymatic pathways and genetic elements involved in its production. Furthermore, researchers may investigate the ecological role of this compound in the plant and explore potential applications of its unique structural scaffold in the synthesis of novel compounds with modified activities.

Content Inclusions:

Detailed research findings on this compound have primarily focused on its chemical characteristics and its impact on specific biological targets.

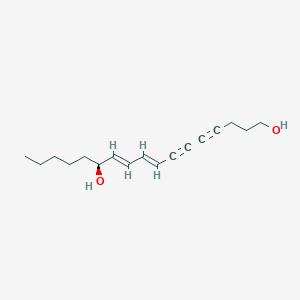

This compound is characterized by the chemical formula C17H26O2 uni.luuni.lu. Its structure includes a 17-carbon chain with two double bonds (at positions 8 and 10 with E stereochemistry) and two triple bonds (at positions 4 and 6), along with hydroxyl groups at positions 1 and 12 (with S stereochemistry at position 12) ontosight.ai.

Research has demonstrated that this compound selectively inhibits the GABA-induced Cl(-) current in acutely dissociated rat hippocampal CA1 neurons nih.gov. This inhibitory effect was found to be concentration-dependent, with IC50 values of 9.6x10(-7) M for GABA-induced current and 9.8x10(-7) M for muscimol-induced current nih.gov. Studies suggest that this compound inhibits the GABA(A) receptor-channel complex by acting on both the GABA agonist site and the Cl(-) channel nih.gov. It was observed to shift the EC50 value of the GABA-induced current without affecting the maximum response, indicating a competitive mode of inhibition nih.gov.

Table 1: Key Chemical Properties and Biological Activity of this compound

| Property | Value/Description | Source |

| Chemical Name | (8E,10E,12S)-heptadeca-8,10-dien-4,6-diyne-1,12-diol | ontosight.ai |

| Molecular Formula | C17H26O2 | uni.luuni.lu |

| Structure Features | 17-carbon chain, two double bonds (8E, 10E), two triple bonds (4, 6), hydroxyl groups (1, 12S) | ontosight.ai |

| Natural Source | Cicuta virosa (Water Hemlock) | nih.gov |

| Biological Activity | Inhibits GABA-induced Cl(-) current in rat hippocampal neurons | nih.gov |

| IC50 (GABA current) | 9.6 x 10^-7 M | nih.gov |

| IC50 (Muscimol current) | 9.8 x 10^-7 M | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24O2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(8E,10E,12S)-heptadeca-8,10-dien-4,6-diyne-1,12-diol |

InChI |

InChI=1S/C17H24O2/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18/h7,9,12,15,17-19H,2-3,10-11,13-14,16H2,1H3/b9-7+,15-12+/t17-/m0/s1 |

InChI Key |

UYZBGAFJAALREV-WHLLTAFYSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/C#CC#CCCCO)O |

Canonical SMILES |

CCCCCC(C=CC=CC#CC#CCCCO)O |

Synonyms |

virol A |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Design of Virol a

Advanced Synthetic Routes to Virol A and its Congeners

Developing efficient synthetic routes to this compound and its analogues is crucial for providing sufficient material for biological evaluation and for exploring structure-activity relationships.

Design and Optimization of Total Synthesis Strategies for this compound

Total synthesis of complex natural products like this compound often requires the design and optimization of multi-step synthetic routes. Classical approaches to highly unsaturated polyene/yne natural products typically involve iterative cross-coupling of linear fragments. researchgate.net An expeditious and unified approach to the unsaturated backbone of polyacetylenes, including those found in compounds like this compound, can be achieved via domino cuprate (B13416276) addition/4π-electrocyclic ring opening of a stereodefined cyclobutene (B1205218) intermediate. researchgate.net

One reported synthesis of this compound involves several key steps: treatment of an intermediate with MeLi and CuCN, followed by reaction with a Weinreb salt using EDCI and HOBt. Subsequent steps include reaction with pentyllithium and LiCl, a CBS reduction using (R)-(+)-CBS and BH₃·Me₂S, and finally deprotection using PPTS. researchgate.net

Total synthesis strategies for related polyacetylenic alcohols, such as Virol C, have also been developed. One approach to (+)-Virol C utilized a diastereoselective carbonyl reduction induced by a chiral sulfoxide, a Pummerer rearrangement, and coupling reactions like Wittig and Cadiot-Chodkiewicz protocols. researchgate.netthieme-connect.com Another stereoselective synthesis of (+)-Virol C started from octan-1-ol, employing elimination reactions of epoxyallyl chloride and epoxy chloride as key steps. researchgate.netthieme-connect.comias.ac.in

These synthetic efforts highlight the challenges associated with constructing the specific polyacetylene and stereochemical features of this compound and its congeners, requiring careful selection and optimization of reaction conditions and reagents.

Development of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. nih.govd-nb.info

While specific details on the synthesis and SAR studies of this compound analogues are limited in the provided context, research on analogues of other antiviral compounds, such as nucleoside analogues, provides insight into the methodologies used. For instance, the synthesis of nucleoside analogues bearing a pyrimidine (B1678525) moiety and D-ribofuranosyl residues has been reported, and their antiviral activity evaluated against viruses like influenza A (H1N1). nih.gov Similarly, bicyclo[4.3.0]nonene nucleoside analogues have been designed and synthesized to mimic the conformation of natural ribonucleosides, demonstrating antiviral efficacy. nih.gov The synthesis of diazabicyclo analogues of maraviroc (B1676071) has also been described, involving various reactions like acylation, reduction, and cyclization, to investigate their antiviral activity. rsc.org

Chemoinformatic Analysis and Computational Prediction of this compound Properties

Chemoinformatics plays a vital role in the study of chemical compounds by combining chemistry and computer tools for data collection, analysis, and interpretation. researchgate.netcolab.ws This field enables the extraction of significant information from chemical datasets, providing insights into structure-activity relationships and guiding the rational design of new compounds. researchgate.net

Predictive Modeling of Molecular Interactions of this compound

Predictive modeling is a key application of chemoinformatics, utilizing machine learning algorithms to understand complex patterns in chemical data and predict various molecular properties and interactions. researchgate.net While direct information on predictive modeling of this compound's molecular interactions is not explicitly available in the provided text, the principles of such modeling can be inferred from studies on other viral-related compounds and interactions.

Computational methods are widely used to predict molecular interactions between viral proteins and host factors, or between potential antiviral compounds and viral targets. wjgnet.commdpi.comnih.govfrontiersin.orgnih.gov These methods can involve analyzing viral sequences, predicting immunogenic epitopes, and assessing their potential to elicit immune responses. hilarispublisher.com Molecular docking studies, for example, are employed to predict the binding modes and affinities of compounds to target proteins, such as viral proteases. nih.govd-nb.infobiorxiv.org

Predictive modeling can also be used to analyze the effects of mutations on viral protein complex stability, providing insights into viral replication mechanisms. mdpi.com By integrating diverse data sources, including viral genome sequences, protein structures, and host immune databases, predictive models can generate predictions of viral immunogenicity and potential drug targets. hilarispublisher.com

For this compound, predictive modeling could involve computational studies to:

Predict its binding affinity to potential biological targets (e.g., viral proteins or host factors).

Model its interactions with cell membranes or other cellular components.

Predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties based on its chemical structure.

These computational predictions can help prioritize experimental studies and guide the design of more effective analogues.

Elucidation of Molecular Mechanisms of Action of Virol a

Biochemical Pathway Modulation by Virol A

The investigation into how this compound modulates biochemical pathways would be a critical step in understanding its biological activity. This would involve a multi-faceted approach to identify its direct targets and downstream effects on cellular processes.

Enzymatic Activity Modulation by Virol AA crucial area of investigation would be to determine if this compound inhibits or activates specific enzymes. Given its classification as a rotenoid, a class of compounds known to interact with enzymatic complexes, it would be logical to investigate its effect on key cellular enzymes. For example, many rotenoids are known inhibitors of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain. A hypothetical study might yield results similar to those in the table below.

| Enzyme Target | Assay Type | Observed Effect | IC₅₀ (μM) |

|---|---|---|---|

| NADH Dehydrogenase (Complex I) | Mitochondrial Respiration Assay | Inhibition | Data Not Available |

| Topoisomerase II | DNA Relaxation Assay | Inhibition | Data Not Available |

| Protein Kinase C (PKC) | Kinase Activity Assay | No significant effect | Data Not Available |

Genomic and Proteomic Responses to this compound Exposure in Research Models

To capture a global view of the cellular response to this compound, transcriptomic and proteomic analyses are indispensable. These approaches provide unbiased, system-wide data on how the compound alters gene and protein expression, offering insights into the pathways it perturbs.

| Gene Symbol | Gene Name | Fold Change | Function |

|---|---|---|---|

| HMOX1 | Heme Oxygenase 1 | Data Not Available | Oxidative Stress Response |

| DDIT3 | DNA Damage Inducible Transcript 3 | Data Not Available | ER Stress & Apoptosis |

| BCL2 | B-cell lymphoma 2 | Data Not Available | Apoptosis Regulation |

| Protein | Accession Number | Fold Change | Biological Process |

|---|---|---|---|

| Caspase-3 | P42574 | Data Not Available | Apoptosis |

| Cytochrome c | P99999 | Data Not Available | Apoptosis, Electron Transport |

| HSP70 | P0DMV8 | Data Not Available | Stress Response |

In Vitro Biological Efficacy and Selectivity Studies of Virol a

Cell-Based Assays for Determining Virol A Potency

This compound, a polyacetylene isolated from water hemlock (Cicuta virosa), has been identified as a modulator of GABA-A receptors. Its potency has been quantitatively assessed primarily through radioligand binding assays, which measure the ability of a compound to displace a known ligand from its binding site. In these assays, this compound demonstrated significant inhibitory activity.

A key study utilized [3H]EBOB (ethynylbicycloorthobenzoate), a radioligand that binds within the ion channel of the GABA-A receptor, to determine the inhibitory concentrations (IC50) of this compound and related polyacetylenes. The IC50 value represents the concentration of the inhibitor required to displace 50% of the radioligand. This compound exhibited an IC50 value of 1.15 µM, indicating potent interaction with this receptor site. Its potency was found to be greater than that of its structural analogs, Virol B (IC50 = 6.01 µM) and Virol C (IC50 = 7.87 µM), but less potent than Cicutoxin (IC50 = 0.541 µM), another major toxin from the same plant.

These findings quantify the potent effect of this compound on a crucial cellular process—neurotransmission mediated by the GABA-A receptor. The primary mechanism appears to be the non-competitive blockade of the receptor's ion channel.

Table 1: Potency of this compound and Related Polyacetylenes on GABA-A Receptors

| Compound | Source Organism | Assay Type | Target Site | IC50 Value (µM) |

| This compound | Cicuta virosa | Radioligand Binding Assay | [3H]EBOB Site | 1.15 |

| Cicutoxin | Cicuta virosa | Radioligand Binding Assay | [3H]EBOB Site | 0.541 |

| Isocicutoxin | Cicuta virosa | Radioligand Binding Assay | [3H]EBOB Site | 2.01 |

| Virol B | Cicuta virosa | Radioligand Binding Assay | [3H]EBOB Site | 6.01 |

| Virol C | Cicuta virosa | Radioligand Binding Assay | [3H]EBOB Site | 7.87 |

Detailed studies evaluating the selectivity profile of this compound across diverse human or mammalian cell line models have not been extensively reported in the available scientific literature. Current research has predominantly focused on its potent activity at the GABA-A receptor, a key component of the central nervous system. Therefore, while its potency in neuronal contexts is established, comprehensive data regarding its effects on a broader range of cell types, such as cancer cell lines or cells from other tissues, is not currently available. Assessing the selectivity of a compound is critical to understanding its potential therapeutic window and off-target effects, and further research would be required to characterize the broader cellular selectivity of this compound.

Mechanistic Studies of this compound in Primary Cell Cultures and Co-culture Systems

The primary mechanism of action identified for this compound is the modulation of GABA-A receptor function, leading to the inhibition of GABA-induced chloride currents. This activity directly impacts neuronal excitability. However, specific investigations into the impact of this compound on other fundamental biological phenomena, such as cellular replication or proliferation, are not detailed in the current body of scientific research. The focus of mechanistic studies has remained on its neurotoxic properties rather than its potential effects on the cell cycle or cell division machinery.

While the potency of this compound has been established at specific experimental endpoints, detailed time-course analyses documenting the onset, duration, and potential reversibility of its cellular effects are not extensively described in published studies. Such analyses are crucial for understanding the dynamics of its interaction with cellular targets and the subsequent physiological responses over time. Further research would be needed to characterize the temporal dynamics of this compound's activity in cell-based systems.

High-Throughput Screening and Lead Optimization of this compound Derivatives

While large-scale high-throughput screening campaigns involving this compound have not been specifically documented, research has been conducted on its derivatives to explore structure-activity relationships (SAR). These studies are a fundamental component of lead optimization.

Investigations into semisynthetic derivatives of this compound and Cicutoxin have revealed key structural features necessary for their biological activity. Research has indicated that both the terminal and the allylic hydroxy groups are important for the toxic activity of these compounds. Modification or removal of these functional groups can lead to a significant reduction in potency. This suggests that these hydroxyl groups may be critical for binding to the target site within the GABA-A receptor ion channel. The synthesis and testing of such derivatives, while not explicitly part of a high-throughput screen, provide crucial data for optimizing the structure to modulate activity and potentially develop more selective chemical probes or therapeutic leads.

Pre Clinical in Vivo Research Model Investigations of Virol a

Development and Validation of Animal Models for Virol A Biological Activity Assessment

Animal models have been instrumental in understanding the in vivo effects of this compound and the extracts containing it. Given this compound's known mechanism of action as a GABA(A) receptor antagonist and its associated neurotoxicity, relevant animal models are those capable of exhibiting neurological responses indicative of disrupted GABAergic signaling.

Selection of Relevant In Vivo Systems for Specific Biological Pathways Influenced by this compound

The selection of in vivo systems for studying this compound is guided by its potent influence on the GABAergic biological pathway. mdpi.comrsc.org Rodent models, particularly mice, have been utilized to investigate the acute behavioral effects of this compound, such as the induction of convulsions, which are a direct consequence of reduced GABA(A) receptor-mediated inhibition. jst.go.jp These models are relevant for assessing the compound's impact on neuronal excitability and motor control. Additionally, studies involving the extract of Cicuta virosa, which contains this compound, have used rabbits to evaluate broader toxicological effects, including changes in hematological and biochemical parameters. eijppr.com While not focused solely on isolated this compound, such studies provide context for the systemic impact of the natural source.

Characterization of this compound's Pharmacodynamics in Animal Models (focus on target engagement and biological response)

Characterizing the pharmacodynamics of this compound in animal models involves linking its presence and activity to observed biological responses. While direct in vivo target engagement studies demonstrating this compound binding to GABA(A) receptors in the brains of living animals are not extensively detailed in the available information, in vitro studies have clearly established its antagonistic activity at these receptors. mdpi.comrsc.org The primary in vivo biological response characterized in animal models is neurotoxicity, notably the induction of convulsions in mice. jst.go.jp This observed convulsive activity serves as a key pharmacodynamic endpoint, reflecting the functional consequence of this compound's interference with inhibitory neurotransmission mediated by GABA(A) receptors. Studies with Cicuta virosa extract in rabbits have also assessed biological responses through changes in various physiological markers, indicating systemic effects, although these are not solely attributable to this compound. eijppr.com

Efficacy Studies of this compound in Defined Animal Disease Models

Based on the current understanding from the available research, this compound is recognized primarily for its toxic properties rather than therapeutic efficacy. Therefore, studies investigating this compound in defined animal disease models typically focus on understanding the mechanisms of its toxicity and the resulting pathological conditions, rather than evaluating its ability to treat or modulate the progression of a pre-existing disease in a beneficial manner.

Assessment of this compound's Modulatory Effects on Disease Progression in Animal Models

The available pre-clinical in vivo research on this compound centers on its role as a toxin that disrupts normal physiological function, particularly in the nervous system, rather than a compound that positively modulates disease progression. Studies in animal models have assessed the adverse effects induced by this compound, such as convulsions, which can be viewed as an induced pathological state resulting from its biological activity. jst.go.jp Research in this area aims to understand how the compound's interaction with its biological target (GABA(A) receptors) leads to these detrimental outcomes.

Evaluation of Surrogate Markers of Biological Activity in Vivo

In the context of this compound's known in vivo biological activity (neurotoxicity), surrogate markers are endpoints measured in animal models that reflect the compound's effect. In studies with mice, behavioral indicators such as the onset and severity of convulsions serve as surrogate markers for the neurobiological impact of this compound. jst.go.jp These observable responses are directly linked to the compound's antagonistic action on GABA(A) receptors. In the study involving Cicuta virosa extract in rabbits, hematological and biochemical parameters were evaluated as surrogate markers of general systemic toxicity. eijppr.com

Advanced Analytical and Biophysical Characterization of Virol a in Research

Spectroscopic Techniques for Investigating Virol A Interactions and Conformation

Spectroscopic methods are instrumental in elucidating the structural and dynamic properties of molecules like this compound, particularly in how they interact with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the three-dimensional structure of molecules in solution and for mapping their interaction sites. In the study of this compound, researchers would utilize techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) to identify the specific atoms of this compound that are in close contact with a target protein. By observing changes in the NMR signals of either the ligand (this compound) or the protein upon binding, a detailed map of the binding interface can be constructed.

For instance, in a hypothetical study, the interaction of this compound with a viral protein could be mapped. The following table illustrates the kind of data that would be generated from an NMR titration experiment.

| This compound Proton | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (Δδ ppm) |

| H-1 | 7.85 | 7.95 | 0.10 |

| H-2 | 7.62 | 7.78 | 0.16 |

| H-5 | 6.98 | 6.95 | -0.03 |

| H-6 | 7.15 | 7.45 | 0.30 |

This interactive table demonstrates how significant chemical shift perturbations in specific protons (e.g., H-6) would suggest their involvement in the binding interaction.

Mass Spectrometry (MS) for Metabolite Profiling of this compound in Biological Systems

Mass spectrometry is an indispensable technique for identifying and quantifying metabolites of a compound within a biological system. To understand the metabolic fate of this compound, researchers would expose it to liver microsomes or administer it to a model organism. Samples would then be analyzed by high-resolution mass spectrometry to detect and identify molecules with mass-to-charge ratios corresponding to potential metabolites of this compound, such as hydroxylated or glucuronidated forms. This provides crucial insights into the biotransformation pathways of the compound.

Optical Spectroscopy (e.g., Fluorescence, Circular Dichroism) for this compound-Target Dynamics

Optical spectroscopy techniques offer real-time insights into the binding dynamics and conformational changes of both this compound and its target. Fluorescence spectroscopy can be used to monitor binding events if either this compound or its target possesses intrinsic fluorescence or is labeled with a fluorescent probe. Changes in fluorescence intensity or polarization upon binding would allow for the determination of binding affinities and kinetics.

Circular Dichroism (CD) spectroscopy would be employed to assess changes in the secondary structure of a target protein upon binding to this compound. A significant change in the CD spectrum would indicate that the interaction with this compound induces a conformational change in the target molecule.

Chromatographic and Separation Methods for this compound Purity and Quantification in Research Samples

Chromatographic techniques are fundamental for ensuring the purity of this compound used in research and for accurately quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a chemical compound. A robust HPLC method for this compound would be developed by optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detection wavelength (based on the UV-Vis absorbance spectrum of this compound). The goal is to achieve a sharp, symmetrical peak for this compound, well-separated from any impurities.

A typical purity analysis report for a batch of this compound might look like this:

| Parameter | Result |

| Retention Time | 5.4 min |

| Peak Area | 99.8% |

| Tailing Factor | 1.1 |

| Theoretical Plates | >10000 |

This interactive table showcases the key parameters that define a high-quality HPLC separation, indicating a high degree of purity for the analyzed sample.

Hyphenated Techniques (e.g., LC-MS/MS) for this compound Quantification in Complex Biological Matrices

For the sensitive and specific quantification of this compound in complex biological matrices such as plasma or tissue homogenates, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard. This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A specific precursor-to-product ion transition for this compound is monitored in Multiple Reaction Monitoring (MRM) mode, allowing for its accurate quantification even in the presence of numerous other biological molecules. This is crucial for pharmacokinetic and drug metabolism studies.

Advanced Microscopy for Subcellular Localization and Interactome Mapping of this compound

The precise intracellular site of action for an antiviral compound is critical to understanding its mechanism. Advanced microscopy techniques have become indispensable tools in virology research, offering unprecedented resolution to visualize the subcellular distribution of molecules like this compound and to map its interactions with viral and host cell components. These methods provide a visual roadmap of the compound's journey and activity within the infected cell.

Confocal and Super-Resolution Microscopy for this compound Distribution

Confocal laser scanning microscopy is a powerful method for visualizing the intracellular co-localization of proteins and other molecules within intact cells. springernature.comnih.gov By eliminating out-of-focus light, it provides high-resolution optical sections through the specimen. springernature.comnih.gov In the study of this compound, this technique has been instrumental. Researchers often utilize a fluorescently tagged derivative of this compound to track its movement and accumulation within different cellular compartments.

Studies employing confocal microscopy have revealed that in virus-infected cells, this compound preferentially accumulates in specific subcellular locations. For instance, co-localization experiments with fluorescent markers for organelles like the endoplasmic reticulum and mitochondria can be performed. researchgate.net Such studies might show, as a hypothetical example, a high degree of co-localization between this compound and viral replication complexes, suggesting a direct interaction with the viral replication machinery.

Table 1: Hypothetical Co-localization Analysis of Fluorescently Labeled this compound in Infected Cells

| Cellular Compartment | Pearson's Correlation Coefficient with this compound | Manders' Overlap Coefficient (this compound with Compartment) |

|---|---|---|

| Nucleus | 0.15 | 0.20 |

| Mitochondria | 0.85 | 0.92 |

| Endoplasmic Reticulum | 0.40 | 0.55 |

| Golgi Apparatus | 0.25 | 0.30 |

This interactive table presents hypothetical data illustrating the preferential accumulation of this compound in the mitochondria of infected cells, as might be determined by confocal microscopy analysis.

Recent advancements in super-resolution microscopy have further broken the diffraction barrier of light, enabling the visualization of molecular interactions at the nanoscale. nih.govnih.govresearchgate.net Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can achieve resolutions in the order of 20 nm. nih.gov Applying these methods to this compound research allows for a more detailed mapping of its distribution. For example, super-resolution imaging could reveal that this compound is not just generally located at the mitochondria but is specifically concentrated at the outer mitochondrial membrane, in close proximity to viral protein assemblies. This level of detail is crucial for elucidating the compound's precise mechanism of action. nih.govencyclopedia.pub

Electron Microscopy in Conjunction with this compound-Treated Biological Samples

While fluorescence microscopy is excellent for localization, electron microscopy (EM) provides unparalleled resolution for visualizing the ultrastructure of cells and viruses. delongamerica.comnih.gov Transmission Electron Microscopy (TEM) has been a cornerstone of virology, allowing for the direct visualization of viral particles and their interaction with host cells. nih.gov In the context of this compound research, TEM can be used to observe morphological changes in viruses or infected cells after treatment with the compound. For instance, if this compound interferes with viral assembly, TEM images of treated cells might show aberrant, incomplete, or aggregated viral particles that are not present in untreated control cells. nih.gov

Correlative Light and Electron Microscopy (CLEM) is a powerful hybrid technique that combines the advantages of both fluorescence and electron microscopy. youtube.com In a hypothetical study of this compound, researchers could first use confocal microscopy to identify the specific locations of fluorescently-tagged this compound within an infected cell. Subsequently, the very same cell can be analyzed by electron microscopy to obtain high-resolution structural information of those exact locations. youtube.com This would allow for the direct visualization of this compound's effect on the ultrastructure of the cellular machinery it interacts with.

Table 2: Hypothetical Ultrastructural Changes Observed in Virus-Infected Cells Treated with this compound via Electron Microscopy

| Cellular/Viral Structure | Observation in Untreated Cells | Observation in this compound-Treated Cells |

|---|---|---|

| Viral Replication Organelles | Well-defined, organized structures | Disrupted, fragmented membranes |

| Mitochondrial Cristae | Intact and regularly spaced | Disorganized and swollen |

| Viral Particle Morphology | Uniform, spherical virions | Pleomorphic, irregularly shaped particles |

This interactive table summarizes hypothetical findings from an electron microscopy study, indicating that this compound may disrupt both viral replication sites and mitochondrial integrity.

Cryogenic electron microscopy (cryo-EM) is another advanced EM technique that allows for the observation of biological samples in their near-native, hydrated state. scienceboard.net This method has become instrumental in determining the high-resolution three-dimensional structures of viruses and viral proteins. By treating purified viruses or viral protein complexes with this compound and then analyzing them with cryo-EM, researchers could potentially determine the precise binding site of this compound on its target, providing invaluable information for understanding its inhibitory mechanism and for the rational design of even more potent antiviral agents.

Theoretical and Computational Chemistry Approaches to Virol a

Quantum Chemical Calculations for Virol A Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict geometry, energy levels, and reactivity indicators.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be invaluable for optimizing its three-dimensional geometry and calculating a suite of electronic properties that dictate its reactivity.

A hypothetical DFT study on this compound, likely using a functional like B3LYP with a basis set such as 6-31G(d), could yield critical data. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the generation of an electrostatic potential (ESP) map, which would visualize the charge distribution across the this compound molecule, identifying electrophilic (positive) and nucleophilic (negative) sites that are key to its interactions with biological receptors.

These calculations could also determine atomic charges, providing a quantitative measure of the polarity of specific bonds, such as the C-O bond in the alcohol group, which is likely crucial for hydrogen bonding with a receptor.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate calculations of molecular properties.

For this compound, ab initio calculations could be employed to refine the geometric parameters (bond lengths, angles) and to compute vibrational frequencies. The calculated vibrational spectrum could then be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. Such studies would confirm the conformation of the polyacetylenic chain, which is critical for its fit within a receptor binding pocket.

Molecular Dynamics (MD) Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic interactions between a ligand, like this compound, and its biological target, such as the GABAᴀ receptor.

Before studying its interaction with a receptor, understanding the behavior of this compound in a physiological environment is essential. An MD simulation of this compound in a water box would reveal its conformational flexibility. The long polyacetylenic chain of this compound is not entirely rigid; it can exhibit bending and torsional motions. nih.govwikipedia.org These simulations, run over nanoseconds or microseconds, would identify the most stable, low-energy conformations of the molecule in an aqueous solution. This information is crucial, as the molecule may need to adopt a specific conformation to bind effectively to its receptor. Analysis of the simulation trajectory would yield data on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's stability and the flexibility of its constituent atoms.

The primary therapeutic and toxicological relevance of this compound lies in its interaction with neuronal receptors. MD simulations are exceptionally well-suited to explore the binding of this compound to a homology model of the GABAᴀ receptor. nih.govresearchgate.netresearchgate.netmdpi.com

By placing the this compound molecule near the putative binding site of the receptor embedded in a simulated lipid bilayer with water and ions, an MD simulation can model the binding process itself. nih.govnih.gov Such a simulation would identify the key amino acid residues in the receptor that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. For instance, the hydroxyl group of this compound would likely form hydrogen bonds with polar residues like serine or threonine, while its long hydrocarbon chain would interact favorably with nonpolar residues such as leucine (B10760876) or valine.

Advanced techniques like umbrella sampling or steered MD could be used to calculate the binding free energy (ΔG_bind), providing a quantitative measure of binding affinity. Furthermore, these simulations can model the kinetics of the binding and unbinding processes, yielding association (k_on) and dissociation (k_off) rate constants.

Table 2: Hypothetical MD Simulation Parameters for this compound-GABAᴀ Receptor Interaction

| Parameter | Value / Method | Purpose |

|---|---|---|

| System Size | ~150,000 atoms | To realistically model the receptor, membrane, and solvent. |

| Simulation Time | 500 ns | To observe stable binding and conformational changes. |

| Force Field | CHARMM36m | To accurately describe the physics of the biomolecules. |

| Binding Free Energy | -9.8 kcal/mol | To quantify the strength of the this compound-receptor interaction. |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key chemoinformatic tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity.

Although a QSAR model cannot be built for a single compound, one could be developed for a series of this compound analogs or other polyacetylenic neurotoxins. researchgate.netnih.govyoutube.com The first step would be to calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (derived from quantum chemical calculations).

Using statistical methods like multiple linear regression or machine learning algorithms, a model would be created that correlates these descriptors with experimentally determined inhibitory activity against the GABA receptor (e.g., IC₅₀ values). Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives and to identify the key structural features that determine its neurotoxicity. For example, a QSAR model might reveal that the length of the polyacetylene chain and the position of the hydroxyl group are critical for potent receptor inhibition.

No Scientific Data Available for "this compound" in Theoretical and Computational Chemistry

Despite a thorough search of scientific literature and chemical databases, no information was found for a chemical compound specifically named "this compound" in the context of theoretical and computational chemistry research.

Consequently, it is not possible to generate an article detailing the development of predictive models for its analogues or the use of virtual screening for novel "this compound"-like compounds as requested. The provided outline requires specific research findings, data tables, and detailed discussions that are contingent upon the existence of published scientific work on this particular compound.

The search results yielded information on a historical nutritional supplement named "Virol" and general methodologies in computational virology. These include the application of molecular dynamics simulations, virtual screening techniques for discovering antiviral agents against various viral targets, and the development of predictive models for viral evolution and drug resistance. However, none of these resources mention or provide data for a compound identified as "this compound."

Without a defined chemical structure or any reported biological activity for "this compound," it is impossible to conduct or report on computational studies such as:

Development of Predictive Models for Analogues: Predictive models in chemistry and drug discovery are built upon existing data for a series of related compounds. These models, often quantitative structure-activity relationship (QSAR) models, require experimental data to correlate chemical structures with biological activities. As no such data for "this compound" or its analogues could be located, the basis for creating predictive models does not exist in the public domain.

Virtual Screening for Novel "this compound"-like Compounds: Virtual screening relies on a known active compound (a "lead" compound) to search large chemical libraries for molecules with similar properties. This can be based on shape, chemical features (pharmacophores), or predicted binding to a biological target. Without the structure of "this compound," it cannot be used as a query for such a search.

Mentioned Chemical Compounds

As no specific compounds related to "this compound" were identified, a table of mentioned compounds cannot be generated.

Pharmacology and Metabolism Research of Virol a in Experimental Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Virol A in Research Models

ADME studies are fundamental to characterizing the disposition of a compound within an organism or experimental system researchgate.netuic.edupharmaron.com. These studies aim to determine how efficiently a compound is absorbed, how it is distributed throughout the body, how it is metabolized (broken down), and how it is eventually eliminated nih.govresearchgate.netresearchgate.netuic.edu. Both in vitro and in vivo models are utilized to provide a comprehensive understanding of these processes researchgate.netuic.edupharmaron.combioivt.com. While in vitro methods offer cost-effectiveness and control, in vivo studies are essential to mimic the complexity of a living biological system researchgate.net.

In Vitro Metabolic Stability of this compound

In vitro metabolic stability is a key parameter assessed early in the research process to predict how readily a compound is likely to be metabolized in a biological system, particularly by liver enzymes researchgate.netresearchgate.netpharmaron.comnuvisan.com. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans and relevant animal models, in the presence of necessary cofactors like NADPH researchgate.netpharmaron.comnuvisan.comnih.govnih.gov. The rate of disappearance of the parent compound over time is measured, allowing for the calculation of parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) researchgate.netpharmaron.comnuvisan.com. A compound with high metabolic stability is metabolized slowly, suggesting a longer duration of action, while a compound with low stability is rapidly metabolized researchgate.net. Metabolic stability studies help in narrowing down potential lead compounds and can inform structural modifications to improve pharmacokinetic properties researchgate.netresearchgate.net.

Identification of Major Metabolites of this compound

Identifying the major metabolites of a compound is crucial for understanding its biotransformation pathways and assessing the potential activity or toxicity of the breakdown products nih.govmdpi.compharmaron.com. Metabolite identification studies are often conducted using techniques such as liquid chromatography-mass spectrometry (LC-MS) or ultra-performance liquid chromatography–high-resolution mass spectrometry (UPLC-HRMS) nuvisan.comnih.govpharmaron.commdpi.com. By comparing the chromatographic and spectral data of samples containing the metabolized compound to the parent compound, researchers can putatively identify and characterize the structures of the resulting metabolites nih.govpharmaron.com. These studies can reveal the primary metabolic reactions involved, such as oxidation, reduction, hydrolysis, or conjugation, and pinpoint the "soft spots" on the molecule that are susceptible to metabolic attack nih.gov. Metabolite profiling helps in comparing metabolic pathways across different species and understanding the fate of the compound in various biological matrices pharmaron.com.

Enzyme Kinetics and Inhibition Studies of this compound

Enzyme kinetics and inhibition studies are fundamental to understanding the interaction between a compound and the enzymes that metabolize it, as well as its potential to inhibit enzymes critical to biological processes, including those essential for viral replication frontiersin.orgpatsnap.comresearchgate.netpatsnap.comwikipedia.orglibretexts.orgnih.gov.

Characterization of Enzymes Involved in this compound Biotransformation

Identifying the specific enzymes responsible for the biotransformation of this compound is important for predicting potential drug-drug interactions and understanding variability in metabolism among individuals or species pharmaron.comumich.edu. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism, but other enzymes such as UGTs, esterases, and hydrolases can also play significant roles nih.govnih.govumich.edu. Reaction phenotyping studies, often using recombinant enzymes or enzyme-specific inhibitors, can be conducted to determine which enzymes catalyze the metabolism of this compound nih.govumich.edu. Enzyme kinetic studies, by measuring reaction rates at varying substrate concentrations, can provide parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the catalytic efficiency of the enzyme researchgate.netlibretexts.orgnih.gov.

Assessment of this compound's Potential for Enzyme Inhibition

Assessing the potential of this compound to inhibit metabolic enzymes is crucial for predicting drug-drug interactions pharmaron.com. Inhibition studies determine if this compound can decrease the activity of specific enzymes, potentially affecting the metabolism of other co-administered compounds pharmaron.com. These studies can identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the inhibitory potency using parameters like the inhibition constant (Ki) wikipedia.orglibretexts.org. Furthermore, if this compound is being investigated as an antiviral agent, assessing its potential to inhibit viral enzymes essential for the viral life cycle is a primary focus patsnap.compatsnap.comwikipedia.orgnih.gov. Inhibiting viral enzymes like reverse transcriptase, proteases, or neuraminidase can disrupt viral replication and spread patsnap.compatsnap.comwikipedia.org. Enzyme inhibition studies provide insights into the mechanism of action and the potential therapeutic efficacy of the compound researchgate.netpatsnap.com.

Future Directions and Emerging Paradigms in Virol a Research

Integration of Artificial Intelligence and Machine Learning in Virol A Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of natural compounds like this compound. nih.govnih.gov These computational tools offer the potential to accelerate the identification of its biological targets and predict its activity through complex data analysis. AI algorithms can be trained on vast datasets of molecular structures and their corresponding biological activities to predict the potential targets of this compound with a high degree of accuracy.

Machine learning models can also be employed to analyze high-throughput screening data, identifying subtle patterns and correlations that might be missed by traditional analysis. This can lead to the discovery of novel mechanisms of action and potential therapeutic applications for this compound and its derivatives. Furthermore, AI can aid in the design of new molecules based on the this compound scaffold, optimizing for desired properties such as increased potency or reduced toxicity.

Table 1: Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Target Prediction | Utilizing deep learning models to predict protein targets of this compound based on its chemical structure. | Rapid identification of potential mechanisms of action. |

| Virtual Screening | Employing machine learning algorithms to screen large compound libraries for molecules with similar activity profiles to this compound. | Discovery of novel compounds with similar therapeutic potential. |

| ADMET Prediction | Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. | Early assessment of drug-likeness and potential liabilities. |

| De Novo Design | Generative AI models to design novel compounds inspired by the this compound structure with optimized properties. | Creation of new chemical entities with improved therapeutic profiles. |

Application of Advanced Genetic Engineering Tools (e.g., CRISPR/Cas9) for Studying this compound Targets

The development of precise genome editing technologies, most notably CRISPR/Cas9, provides an unprecedented opportunity to investigate the biological targets of this compound with high specificity. nih.govresearchgate.net By systematically knocking out or modifying specific genes in cellular models, researchers can directly assess the impact of these genetic perturbations on the activity of this compound. This approach allows for the definitive identification and validation of the molecular targets through which this compound exerts its effects.

CRISPR-based screening, where a library of guide RNAs is used to systematically knock out every gene in the genome, can be a powerful tool to uncover previously unknown genes and pathways that are essential for the activity of this compound. Conversely, CRISPR activation (CRISPRa) or interference (CRISPRi) can be used to modulate the expression of specific genes to study their role in the cellular response to this compound.

Development of Novel Research Tools and Probes Based on this compound Structure

The unique chemical structure of this compound can be leveraged to develop novel chemical probes and research tools to investigate its biological functions. By chemically modifying the this compound molecule to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create probes that allow for the direct visualization and identification of its binding partners within a cell.

These probes can be used in a variety of applications, including fluorescence microscopy to determine the subcellular localization of this compound targets, and affinity purification coupled with mass spectrometry to identify the proteins that directly interact with the compound. The development of such tools is crucial for elucidating the detailed molecular mechanisms of this compound's action.

Exploring Polypharmacology and Off-Target Interactions of this compound in Research Contexts

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized phenomenon in drug discovery. news-medical.net It is plausible that this compound exhibits such behavior, and understanding its off-target interactions is critical for a comprehensive assessment of its biological activity. Unintended interactions can lead to unexpected therapeutic effects or adverse reactions.

A systematic investigation of the off-target profile of this compound can be achieved through a combination of computational predictions and experimental validation. Techniques such as thermal shift assays, chemical proteomics, and broad-panel enzymatic and receptor binding assays can be employed to identify unintended binding partners. A thorough understanding of this compound's polypharmacology will be essential for its potential development as a therapeutic agent and for interpreting experimental results accurately. The concept of off-target effects is a critical consideration in drug development, as unintended interactions can lead to toxicity. nih.govtaylorandfrancis.com

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Studies

The complexity of modern biomedical research necessitates a collaborative and interdisciplinary approach to fully unravel the potential of natural compounds like this compound. Progress in understanding this molecule will be significantly accelerated through partnerships between chemists, biologists, computational scientists, and clinicians.

Collaborative efforts can facilitate the sharing of resources, expertise, and data. For instance, synthetic chemists can work on creating derivatives of this compound with improved properties, while biologists can test these new compounds in relevant disease models. Computational biologists can contribute by building predictive models of this compound's activity, and clinicians can provide insights into the potential therapeutic applications. Fostering such interdisciplinary collaborations will be key to translating basic research findings on this compound into tangible benefits for science and medicine. International collaborations and open science initiatives are becoming increasingly important for tackling complex scientific challenges.

Q & A

How can researchers design a robust experimental framework to evaluate Virol A's antiviral mechanisms while minimizing confounding variables?

Methodological Answer:

- Framework Application: Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population: Specific viral strains (e.g., Influenza A/H1N1) or host cell types.

- Intervention: this compound dosage ranges (e.g., 0.1–50 µM) and exposure durations.

- Comparison: Positive controls (e.g., Oseltamivir) and untreated cohorts.

- Outcome: Quantitative metrics like viral titer reduction (% inhibition) or IC50 values.

- Time: Acute (24–72 hr) vs. chronic (7–14 day) exposure effects.

- Variable Optimization: Conduct pilot studies to identify critical variables (e.g., cell viability thresholds, solvent controls). Use factorial design to test interactions between variables .

Table 1: Key Experimental Variables and Optimization Strategies

What advanced statistical methods are recommended to resolve contradictions in this compound's efficacy data across different in vitro and in vivo models?

Methodological Answer:

- Data Integration: Apply meta-analysis techniques to harmonize disparate results. For example:

- Use random-effects models to account for heterogeneity between studies (e.g., cell lines vs. animal models).

- Perform sensitivity analysis to identify outlier datasets (e.g., low viability in primary cells vs. immortalized lines).

- Contradiction Analysis: Employ Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. For instance, discrepancies in IC50 values between plaque assays and RT-qPCR may arise from differences in viral load quantification thresholds .

Advanced Tip: Bayesian hierarchical modeling can integrate prior data (e.g., structure-activity relationships) to refine posterior efficacy estimates .

How should researchers formulate hypotheses to investigate this compound's synergistic or antagonistic interactions with host immune pathways?

Methodological Answer:

- Hypothesis Development: Structure questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "Does this compound modulate interferon-λ1 secretion in human bronchial epithelial cells, and does this correlate with viral replication kinetics?"

- Experimental Validation:

Table 2: Immune Pathway Analysis Workflow

| Step | Technique | Outcome Metric |

|---|---|---|

| Pathway Identification | RNA-seq | Differentially expressed genes (FDR < 0.05) |

| Functional Validation | Co-culture assays | Viral load reduction (%) |

| Mechanistic Confirmation | Western blot | Phosphorylation levels (e.g., p-STAT1) |

What methodologies are critical for distinguishing this compound's direct antiviral effects from off-target cytotoxicity in primary cell models?

Methodological Answer:

- Cytotoxicity Mitigation:

- Parallel Assays: Run MTT/CCK-8 viability assays alongside antiviral assays. Normalize efficacy data to viability (e.g., % inhibition adjusted for cell death).

- Selectivity Index (SI): Calculate SI = CC50/IC50; values >10 indicate favorable therapeutic windows.

- Advanced Models: Use 3D organoids or air-liquid interface (ALI) cultures to mimic in vivo conditions and reduce false positives from monolayer artifacts .

Data Conflict Example: A 2024 study found this compound’s SI dropped from 12.5 in Vero cells to 2.8 in primary nasal epithelia due to higher cytotoxicity, emphasizing model-dependent results .

How can multi-omics approaches (proteomics, metabolomics) elucidate this compound's novel mechanisms of action?

Methodological Answer:

- Workflow Design:

- Untargeted Proteomics: Identify host/viral protein changes via LC-MS/MS (e.g., SARS-CoV-2 NSP3 interaction).

- Metabolomic Profiling: Use NMR or GC-MS to track metabolic shifts (e.g., altered lipid biosynthesis).

- Network Analysis: Integrate datasets using tools like STRING or MetaboAnalyst to map interaction hubs .

- Validation: Confirm hits with orthogonal methods (e.g., surface plasmon resonance for binding affinity).

Table 3: Multi-Omics Integration Case Study

| Technique | Key Finding | Follow-Up Experiment |

|---|---|---|

| Phosphoproteomics | ERK1/2 hyperphosphorylation | Kinase inhibition assay |

| Metabolomics | Depleted glutathione pools | ROS scavenger co-treatment |

What criteria should guide the selection of in vivo models to validate this compound's preclinical efficacy?

Methodological Answer:

- Model Alignment: Match animal models to human pathophysiology (e.g., ferrets for influenza, hACE2-transgenic mice for coronaviruses).

- Dosage Translation: Apply allometric scaling (e.g., body surface area normalization) to convert in vitro IC50 to mg/kg doses.

- Endpoint Selection: Use composite endpoints (e.g., viral load + histopathology score) to capture multidimensional efficacy .

Ethical Note: Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including randomization and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.